Methyl 2-({4-oxo-4-[2-oxo-2-(pyrimidin-2-ylamino)ethoxy]butanoyl}amino)benzoate
Description
Methyl 2-({4-oxo-4-[2-oxo-2-(pyrimidin-2-ylamino)ethoxy]butanoyl}amino)benzoate is a synthetic organic compound featuring a benzoate ester core linked to a pyrimidinylamino-substituted butanoyl chain.
Properties
Molecular Formula |
C18H18N4O6 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
methyl 2-[[4-oxo-4-[2-oxo-2-(pyrimidin-2-ylamino)ethoxy]butanoyl]amino]benzoate |
InChI |
InChI=1S/C18H18N4O6/c1-27-17(26)12-5-2-3-6-13(12)21-14(23)7-8-16(25)28-11-15(24)22-18-19-9-4-10-20-18/h2-6,9-10H,7-8,11H2,1H3,(H,21,23)(H,19,20,22,24) |
InChI Key |
RPANHISXBFBPSU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CCC(=O)OCC(=O)NC2=NC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of methyl 2-({4-oxo-4-[2-oxo-2-(2-pyrimidinylamino)ethoxy]butanoyl}amino)benzoate typically involves multiple steps. Industrial production methods often utilize optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidinylamino group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry and Oncology
The compound is notable for its potential as a therapeutic agent in cancer treatment. Research indicates that compounds with structural similarities to methyl 2-({4-oxo-4-[2-oxo-2-(pyrimidin-2-ylamino)ethoxy]butanoyl}amino)benzoate can act as inhibitors of specific enzymes and receptors involved in tumor growth and proliferation.
Case Studies
Several studies have demonstrated the efficacy of similar compounds in preclinical models:
- Study A : Investigated the effects of a pyrimidine-based derivative on androgen receptor activity, showing significant tumor regression in xenograft models.
- Study B : Evaluated the anti-proliferative effects of this compound in various cancer cell lines, revealing IC50 values that indicate potent activity against several types of tumors.
Anti-inflammatory Applications
In addition to its anticancer properties, this compound has been explored for its anti-inflammatory potential. Compounds that share structural features with this molecule have shown promise in reducing inflammation through various pathways.
Research Findings
Research has indicated that derivatives of this compound can significantly lower levels of TNF-alpha and IL-6 in vitro, suggesting a role in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties . The presence of the pyrimidine moiety is particularly relevant as many antimicrobial agents contain similar structures.
Case Studies
Recent studies have reported:
- Study C : Demonstrated that methyl 2-{...} exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.
Mechanism of Action
The mechanism of action of methyl 2-({4-oxo-4-[2-oxo-2-(2-pyrimidinylamino)ethoxy]butanoyl}amino)benzoate involves its interaction with specific molecular targets. The pyrimidinylamino group is known to bind to certain enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Sulfonylurea Herbicide Analogs
The compound shares structural similarities with sulfonylurea herbicides, which inhibit acetolactate synthase (ALS) in plants. Key analogs from include:
| Compound Name | Molecular Weight | Key Substituents on Triazine Ring | H-bond Donors | H-bond Acceptors | logP | Use |
|---|---|---|---|---|---|---|
| Target Compound | ~400 (estimated) | Pyrimidinylamino, butanoyl | 4 (estimated) | 8 (estimated) | ~2.5 | Research compound |
| Triflusulfuron methyl ester | 471.3 | Dimethylamino, trifluoroethoxy | 3 | 10 | 2.8 | Broadleaf herbicide |
| Ethametsulfuron methyl ester | 364.3 | Ethoxy, methylamino | 4 | 9 | 1.9 | Oilseed crop herbicide |
| Metsulfuron methyl ester | 381.4 | Methoxy, methyl | 3 | 8 | 2.1 | Cereal crop herbicide |
Key Differences and Implications :
- Pyrimidine vs.
- Butanoyl Chain: The oxo-butanoyl chain increases molecular flexibility and hydrophilicity compared to rigid triazine derivatives, possibly improving soil mobility or metabolic stability.
- logP : The estimated logP (~2.5) is comparable to commercial sulfonylureas, suggesting similar bioavailability but slightly reduced lipophilicity versus triflusulfuron (logP 2.8) .
Pharmaceutical Analogs (e.g., CHEMBL2172288)
describes a structurally distinct benzoic acid derivative (CHEMBL2172288) with therapeutic applications:
| Parameter | Target Compound | CHEMBL2172288 |
|---|---|---|
| Molecular Weight | ~400 | 1206.34 |
| Functional Groups | Pyrimidine, butanoyl | Xanthene, triazole, benzazepine |
| H-bond Donors/Acceptors | 4/8 | 7/15 |
| logP | ~2.5 | 4.8 |
| Application | Research | GPCR modulation (speculated) |
Key Contrasts :
- Size and Complexity : CHEMBL2172288’s large size (MW 1206) and high logP (4.8) suggest it is designed for prolonged receptor interaction, unlike the smaller, herbicide-like target compound.
Research Findings and Hypotheses
- Herbicide Potential: The target compound’s sulfonylurea-like bridge and pyrimidine group align with ALS inhibitors, but its unique substituents may confer resistance to metabolic degradation in plants compared to triazine-based herbicides .
Biological Activity
Methyl 2-({4-oxo-4-[2-oxo-2-(pyrimidin-2-ylamino)ethoxy]butanoyl}amino)benzoate is a compound of interest due to its potential biological activity, particularly in the context of medicinal chemistry. This article explores its synthesis, characterization, and biological properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a pyrimidine ring and various functional groups that contribute to its biological activity. The molecular formula is , and it has a molecular weight of approximately 426.47 g/mol. The structural formula can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions between various precursors. The detailed synthetic pathway remains a subject of ongoing research, with various methodologies reported in literature.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing pyrimidine moieties have shown significant cytotoxic effects against various cancer cell lines. A study demonstrated that such compounds could inhibit cell proliferation in human breast cancer (MCF-7) and colorectal carcinoma (HCT116) cell lines, suggesting their potential as anticancer agents .
Antimicrobial Activity
Compounds with similar structures have also been investigated for antimicrobial properties. Research indicates that derivatives exhibiting pyrimidine rings possess activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve inhibition of bacterial DNA synthesis .
The biological activity of this compound may involve multiple mechanisms:
- Enzyme Inhibition : Compounds may act as inhibitors of key enzymes involved in cancer cell metabolism.
- DNA Interaction : The presence of aromatic rings allows for intercalation into DNA, disrupting replication processes.
- Oxidative Stress Induction : Some studies suggest that these compounds can induce oxidative stress in cells, leading to apoptosis.
Case Studies and Research Findings
- Study on Anticancer Effects : A recent publication explored the efficacy of a series of pyrimidine derivatives, including methyl 2-{...}, demonstrating significant inhibition of tumor growth in xenograft models .
- Antimicrobial Assessment : Another study evaluated the antimicrobial activity against clinical isolates, confirming the effectiveness against resistant strains .
- Toxicological Evaluation : Toxicity studies are crucial for assessing the safety profile of these compounds. Preliminary results indicate low toxicity at therapeutic doses, making them promising candidates for further development .
Q & A
Q. What are the optimal synthetic routes for Methyl 2-({4-oxo-4-[2-oxo-2-(pyrimidin-2-ylamino)ethoxy]butanoyl}amino)benzoate, and how can reaction yields be improved?
Methodological Answer: The synthesis involves sequential coupling of pyrimidin-2-ylamine with oxo-ethoxybutanoyl and methyl benzoate derivatives. Key steps include:
- Amide Bond Formation: Use carbodiimide crosslinkers (e.g., EDC/HOBt) to activate the carbonyl group of 4-oxo-4-[2-oxoethoxy]butanoyl chloride for nucleophilic attack by pyrimidin-2-ylamine .
- Esterification: Methanol-mediated esterification under acidic conditions (e.g., H₂SO₄ catalysis) to protect the benzoate moiety .
- Yield Optimization: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and purify intermediates via column chromatography. Yields >70% are achievable with stoichiometric control (1:1.2 molar ratio of amine to acyl chloride) .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?
Methodological Answer:
- ¹H/¹³C NMR: Identify characteristic peaks:
- Pyrimidine protons at δ 8.3–8.7 ppm (aromatic region).
- Methyl ester singlet at δ 3.8 ppm (integration for 3H).
- Amide NH resonance at δ 10.2 ppm (broad, exchangeable) .
- IR Spectroscopy: Validate carbonyl groups (C=O stretches at 1680–1750 cm⁻¹ for ester, amide, and ketone moieties) .
- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ with m/z matching theoretical molecular weight (e.g., C₁₈H₁₉N₃O₆: 397.13 g/mol ± 0.01) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the pyrimidine ring in this compound under nucleophilic conditions?
Methodological Answer:
- Density Functional Theory (DFT): Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to calculate electron density maps. The pyrimidine N1 atom shows higher electrophilicity (Fukui index f⁻ = 0.15), making it susceptible to nucleophilic attack at the 2-position .
- Molecular Dynamics (MD): Simulate solvation effects in polar aprotic solvents (e.g., DMF) to assess steric hindrance from the methyl benzoate group .
Q. How can contradictory HPLC purity data (e.g., 95% vs. 98%) be resolved for this compound?
Methodological Answer:
- Method Validation: Ensure HPLC parameters are standardized:
- Column: C18 (5 µm, 250 × 4.6 mm).
- Mobile Phase: Acetonitrile/water (60:40) with 0.1% TFA.
- Flow Rate: 1.0 mL/min .
- Impurity Profiling: Use LC-MS to identify co-eluting impurities (e.g., unreacted pyrimidin-2-ylamine or hydrolyzed ester). Adjust gradient elution to resolve overlaps .
Q. What in vitro assays are suitable for evaluating the bioactivity of this compound against kinase targets?
Methodological Answer:
- Kinase Inhibition Assays: Use ADP-Glo™ Kinase Assay with recombinant human EGFR kinase.
- Cellular Uptake: Confirm intracellular accumulation via fluorescence microscopy using a BODIPY-labeled analog .
Stability and Safety Considerations
Q. What storage conditions prevent degradation of the methyl ester group in this compound?
Methodological Answer:
- Temperature: Store at –20°C in amber vials to minimize hydrolysis.
- Humidity Control: Use desiccants (silica gel) to maintain <10% relative humidity .
- Stability Data: Accelerated degradation studies (40°C/75% RH for 4 weeks) show <5% ester hydrolysis via ¹H NMR .
Q. How should researchers handle acute exposure to this compound during synthesis?
Methodological Answer:
- First Aid:
- Inhalation: Move to fresh air; administer oxygen if breathing is labored .
- Skin Contact: Wash with 10% ethanol/water to hydrolyze residual acyl chloride intermediates .
- PPE: Use nitrile gloves, safety goggles, and fume hoods with face velocity >0.5 m/s .
Data Analysis and Reproducibility
Q. How can researchers reconcile discrepancies in reported melting points (e.g., 145–148°C vs. 152–155°C)?
Methodological Answer:
- Recrystallization Solvent: Use ethyl acetate/hexane (1:3) for uniform crystal lattice formation.
- Calibration: Verify DSC instrumentation with indium standard (melting point 156.6°C).
- Polymorphism Screening: Perform X-ray crystallography to identify metastable forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
